3-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride” is a chemical compound with the molecular weight of 233.62 . It is a light-green to brown solid and is used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C7H10F3NO2.ClH/c8-7(9,10)5-2-1-4(3-11-5)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H
. This indicates the presence of a piperidine ring with a trifluoromethyl group attached . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, similar compounds such as trifluoromethylpyridines are known to undergo various chemical reactions . These reactions often involve the formation of various derivatives, which can be used in the pharmaceutical and agrochemical industries .Physical and Chemical Properties Analysis
“this compound” is a light-green to brown solid with a molecular weight of 233.62 . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Crystal Structure Analysis
- 4-Piperidinecarboxylic acid hydrochloride has been characterized using single crystal X-ray diffraction, computational calculations, and FTIR spectrum analysis. This research provides insights into the molecular and crystal structure of this compound (Szafran, Komasa, & Bartoszak-Adamska, 2007).
GABA Uptake Inhibition
- (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides were synthesized and evaluated as gamma-aminobutyric acid uptake inhibitors. This research contributes to the understanding of the compound's potential in inhibiting GABA uptake (Zhang et al., 2007).
Synthesis Research
- The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is documented, showcasing the compound's applicability in chemical synthesis (Rui, 2010).
Biochemical Study
- 3β-Acyloxytropan-3α-carboxylic acid hydrochlorides have been synthesized and their structures analyzed through NMR spectroscopy and X-ray diffraction. This study provides biochemical insights into these compounds (Burgos et al., 1992).
Spectroscopic and Theoretical Studies
- (R/S)-Piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate has been characterized through spectroscopic studies and theoretical calculations, contributing to the understanding of its molecular interactions (Anioła et al., 2016).
Ring Contraction and Synthesis
- Research demonstrates ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to synthesize 2-substituted 2-(trifluoromethyl)pyrrolidines, highlighting the compound's utility in creating specific molecular structures (Feraldi‐Xypolia, Gomez Pardo, & Cossy, 2015).
Stereoselective Rearrangement
- A stereoselective rearrangement of (trifluoromethyl)prolinols to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines is documented, useful for understanding stereoselective reactions in organic chemistry (Rioton et al., 2015).
Iminosugar Synthesis
- Synthesis of branched iminosugars and trihydroxynipecotic acid from carbohydrate lactones, demonstrating the compound's role in synthesizing specific inhibitors of α-d-glucosidase (Simone et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Properties
IUPAC Name |
3-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(5(12)13)2-1-3-11-4-6;/h11H,1-4H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKYVDHWVAKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260937-04-8 |
Source
|
Record name | 3-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.